
Methyl 4-((3-chlorobenzyl)oxy)quinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "Methyl 4-((3-chlorobenzyl)oxy)quinoline-2-carboxylate" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as dyes for liquid crystal displays and pharmaceuticals. The presence of a chlorobenzyl group may influence the compound's physical properties, reactivity, and potential applications.
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization reactions and modifications of the quinoline nucleus. For instance, the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates involves cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of cyclization reactions and subsequent functional group modifications.
Molecular Structure Analysis
Quinoline derivatives exhibit a wide range of molecular structures, which can be characterized by spectroscopic methods such as FT-IR, FT-Raman, and NMR . The molecular structure is crucial for understanding the compound's reactivity and interaction with other molecules. The presence of substituents like the chlorobenzyl group can lead to variations in electron density and molecular geometry, which can be explored using computational methods like DFT calculations .
Chemical Reactions Analysis
Quinoline derivatives participate in various chemical reactions, which can be influenced by the substituents present on the quinoline nucleus. For example, the introduction of a methyl group at the 5-position of the quinoline nucleus has been shown to enhance antibacterial activity . The reactivity of "this compound" could be similarly influenced by its chlorobenzyl moiety, potentially affecting its biological activity or its ability to form complexes with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly alter these properties. For instance, the optoelectronic properties of quinoline derivatives can be investigated through molecular dynamics simulations and DFT calculations, which provide insights into their potential applications in fields like nonlinear optics . The specific properties of "this compound" would need to be determined experimentally or through computational studies.
科学的研究の応用
Potential in Liquid Crystal Displays
One intriguing application of similar quinoline derivatives is in the field of materials science, specifically in developing components for liquid crystal displays (LCDs). Researchers have synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, demonstrating significant potential for application in LCDs due to their excellent orientation parameters in nematic liquid crystals. This suggests that methyl 4-((3-chlorobenzyl)oxy)quinoline-2-carboxylate and its analogs could play a crucial role in improving the performance and efficiency of display technologies Bojinov & Grabchev, 2003.
Pharmacological Properties and Drug Discovery
Quinoline derivatives have been extensively explored for their pharmacological properties. A study on 4-oxoquinoline derivatives highlighted their potential in drug discovery programs, particularly as monoamine oxidase inhibitors. This research underscores the versatility of quinoline-based compounds in developing new therapeutic agents, with this compound possibly contributing to new treatments for diseases associated with monoamine oxidase Mesiti et al., 2021.
Antiviral and Antimicrobial Applications
The structural modifications and synthetic versatility of quinoline derivatives allow them to be potent antiviral and antimicrobial agents. For example, certain quinoline compounds have shown significant inhibitory effects against Hepatitis B Virus (HBV) replication, suggesting that this compound could be explored for its antiviral properties Kovalenko et al., 2020. Similarly, new quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for their antituberculosis activity, indicating the potential of quinoline derivatives in combating infectious diseases Jaso et al., 2005.
将来の方向性
Quinolines have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry, and industrial chemistry . In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . Therefore, the future directions in the field of quinoline derivatives like “Methyl 4-((3-chlorobenzyl)oxy)quinoline-2-carboxylate” could involve the development of greener and more sustainable synthesis methods.
作用機序
Target of Action
Quinoline derivatives, such as “Methyl 4-((3-chlorobenzyl)oxy)quinoline-2-carboxylate”, are often studied for their potential antimicrobial, antifungal, and antitumor activities
Mode of Action
Many quinoline derivatives are known to interact with dna or rna, disrupting the normal function of cells .
Biochemical Pathways
Without specific studies, it’s hard to say which biochemical pathways “this compound” might affect. Quinoline derivatives can often interfere with dna synthesis or other cellular processes .
Result of Action
If it acts like other quinoline derivatives, it could potentially have antimicrobial, antifungal, or antitumor effects .
特性
IUPAC Name |
methyl 4-[(3-chlorophenyl)methoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-22-18(21)16-10-17(14-7-2-3-8-15(14)20-16)23-11-12-5-4-6-13(19)9-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMJKYHPHZWMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


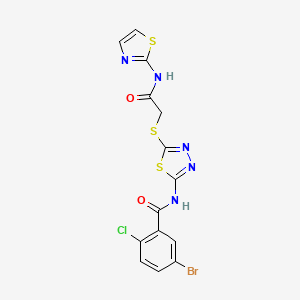

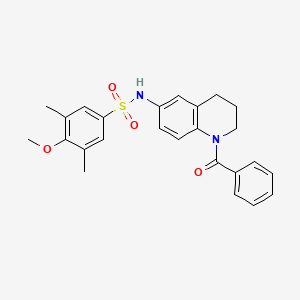
![N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2551080.png)
![8-(3,5-dimethylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2551081.png)
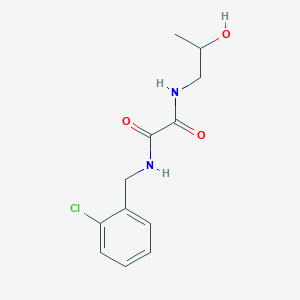
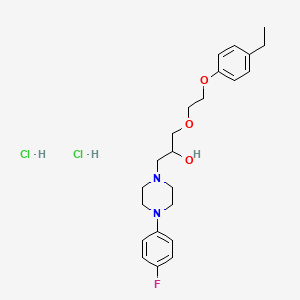
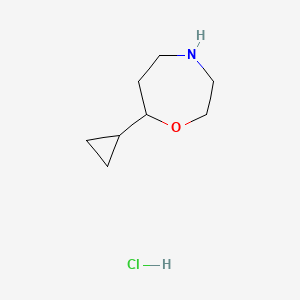
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2551089.png)

![N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2551091.png)
![6-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2551093.png)
![N-(3,3-diethoxypropyl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide](/img/structure/B2551097.png)